Home > Products > Screening Compounds P822 > N-[2-(4-chlorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide
N-[2-(4-chlorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide -

N-[2-(4-chlorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide

Catalog Number: EVT-5418161
CAS Number:
Molecular Formula: C19H18ClN3O
Molecular Weight: 339.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[2-(4-chlorophenyl)ethyl]-4-(1H-imidazol-1-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzamide core structure, substituted with an imidazole ring and a 4-chlorophenylethyl group. This compound has been investigated for its potential biological activity, particularly in the context of cardiac electrophysiology. []

Mechanism of Action

N-[2-(4-chlorophenyl)ethyl]-4-(1H-imidazol-1-ylmethyl)benzamide exhibits cardiac electrophysiological activity, specifically as a class III agent. [] While the exact mechanism of action is not fully elucidated in the reviewed papers, it is suggested that the compound's activity is related to its ability to modulate ion channels involved in cardiac action potential, similar to other class III agents. []

Applications

The primary application of N-[2-(4-chlorophenyl)ethyl]-4-(1H-imidazol-1-ylmethyl)benzamide, as described in the reviewed research, is as a potential therapeutic agent for cardiac arrhythmias. [] The compound has shown promising results in in vitro studies using Purkinje fibers, demonstrating potency comparable to the class III agent sematilide. [] Further research is required to fully understand its potential therapeutic benefits and to develop it into a clinically viable treatment option.

N-[2-(Diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide (Sematilide)

  • Compound Description: Sematilide is a potent and selective class III antiarrhythmic agent undergoing clinical trials. [ [] ] It is known for its ability to prolong the cardiac action potential duration without affecting the other phases of the cardiac action potential.
  • Relevance: The paper highlights the structural similarity between sematilide and N-[2-(4-chlorophenyl)ethyl]-4-(1H-imidazol-1-ylmethyl)benzamide, particularly emphasizing the replacement of the methylsulfonylamino group in sematilide with a 1H-imidazol-1-ylmethyl moiety in the target compound. This substitution is proposed as a viable strategy for maintaining class III electrophysiological activity within the N-substituted benzamide series. [ [] ]

2-[2-(4-Chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4[((5-trifluoromethylpyridin-2-yl)thio)methyl]-1,3-dioxolane

  • Compound Description: This compound is a potent inhibitor of human heme oxygenase-1 (HO-1). [ [] ] It exhibits a unique binding mode with HO-1, inducing the formation of a novel hydrophobic pocket near the proximal helix. [ [] ]
  • Relevance: Both this compound and N-[2-(4-chlorophenyl)ethyl]-4-(1H-imidazol-1-ylmethyl)benzamide share the crucial 2-(4-chlorophenyl)ethyl and 1H-imidazol-1-ylmethyl substituents. This structural similarity suggests potential for similar biological activity, particularly considering the interaction of the shared moieties with the heme iron in HO-1. [ [] ]

1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone

  • Compound Description: This compound is another known inhibitor of human heme oxygenase-1 (HO-1). [ [] ] It binds to the distal pocket of HO-1, with its imidazolyl group coordinating with the heme iron. [ [] ]
  • Relevance: Although structurally distinct from N-[2-(4-chlorophenyl)ethyl]-4-(1H-imidazol-1-ylmethyl)benzamide apart from the 1H-imidazol-1-yl moiety, this compound highlights the significance of the imidazole group in binding to the HO-1 active site. [ [] ] This suggests that the 1H-imidazol-1-ylmethyl group in the target compound could play a crucial role in its potential interaction with HO-1.

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI is a potent inhibitor of protozoan CYP51, the enzyme responsible for sterol 14α-demethylation, and is effective in treating Chagas disease. [ [] ]
  • Relevance: While VNI exhibits structural differences from N-[2-(4-chlorophenyl)ethyl]-4-(1H-imidazol-1-ylmethyl)benzamide, it shares the presence of a 1H-imidazol-1-yl moiety linked to an ethyl group attached to a benzamide structure. This similarity, along with VNI's known antifungal properties, makes it a relevant compound for comparison and highlights the potential of the target compound as a scaffold for developing new antifungal agents. [ [] ]

4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one

  • Compound Description: This compound exhibits cardiotonic activity but suffers from low bioavailability upon oral administration. [ [] ] To address this limitation, researchers have explored N-acyl prodrug derivatives to enhance its oral bioavailability while maintaining its selective inotropic profile. [ [] ]

Properties

Product Name

N-[2-(4-chlorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

InChI

InChI=1S/C19H18ClN3O/c20-18-7-3-15(4-8-18)9-10-22-19(24)17-5-1-16(2-6-17)13-23-12-11-21-14-23/h1-8,11-12,14H,9-10,13H2,(H,22,24)

InChI Key

XUCFKQRCQBQKKC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)Cl

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.